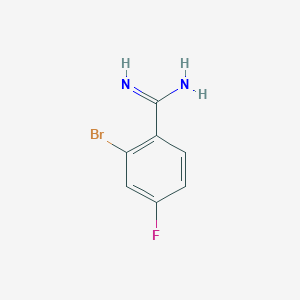
2-Bromo-4-fluorobenzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-fluorobenzenecarboximidamide is an organic compound with the molecular formula C7H6BrFN2 It is a derivative of benzenecarboximidamide, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 4 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluorobenzenecarboximidamide typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoroaniline.
Acetylation: 4-fluoroaniline is acetylated using acetic anhydride in the presence of glacial acetic acid, resulting in the formation of 4-fluoroacetanilide.
Bromination: The 4-fluoroacetanilide is then brominated using hydrobromic acid and an oxidizing agent such as hydrogen peroxide, sodium hypochlorite, sodium hypobromite, or peracetic acid.
Conversion to Carboximidamide: The final step involves converting 2-bromo-4-fluoroacetanilide to this compound through a reaction with an appropriate reagent, such as ammonium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Bromo-4-fluorobenzenecarboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a boronic acid would yield a biaryl compound.
科学研究应用
2-Bromo-4-fluorobenzenecarboximidamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is utilized in the development of advanced materials, including organic semiconductors and polymers.
Biological Research: It serves as a tool for studying biological pathways and mechanisms, especially those involving halogenated aromatic compounds.
Analytical Chemistry: The compound is used as a standard or reference material in various analytical techniques, including gas chromatography and mass spectrometry.
作用机制
The mechanism of action of 2-Bromo-4-fluorobenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
2-Bromo-4-fluoroaniline: Similar in structure but lacks the carboximidamide group.
4-Bromo-2-fluorobenzenecarboximidamide: An isomer with different positions of the bromine and fluorine atoms.
2-Chloro-4-fluorobenzenecarboximidamide: Similar but with chlorine instead of bromine.
Uniqueness
2-Bromo-4-fluorobenzenecarboximidamide is unique due to the specific combination of bromine and fluorine substituents, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
属性
IUPAC Name |
2-bromo-4-fluorobenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H3,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGAUSQIDFTLSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













